5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
Synthesis Analysis
This involves the methods and steps used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability. It might also include spectral data like UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Antimicrobial Applications
This compound has been found to have antimicrobial features . It’s used in the synthesis of new Imidazo[4,5-b]pyridine derivatives, which are known for their antimicrobial properties .
Antitumor Activity
The enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a similar compound, have been synthesized and found to have antitumor activity . They inhibit the activity of PI3Kα kinase, which is often overactive in cancer cells .
PI3K Inhibitors
Pyridine-3-sulfonamide derivatives, which are structurally similar to the compound , have been used as phosphoinositide 3-kinase (PI3K) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them valuable targets in cancer research .
PI4K Inhibitors
In addition to PI3K, pyridine-3-sulfonamide derivatives have also been used as phosphatidylinositol 4-kinase (PI4K) inhibitors . PI4K is another family of enzymes that play key roles in cellular functions, and inhibiting them can have therapeutic effects .
Organocatalysis
Sulfonamide compounds, including the one , have potential use in stereoselective organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group .
Drug Design and Discovery
This compound is an important fragment in the design of drug candidates . It’s used in the synthesis of various drugs, and its properties make it a valuable component in drug design and discovery .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNDUFQWJSBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
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